molecular formula C19H21ClN2O3S B5203557 N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide

Cat. No. B5203557
M. Wt: 392.9 g/mol
InChI Key: HXMGNGWTBQVIFS-UHFFFAOYSA-N
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Description

The compound “N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide” is a complex organic molecule that contains several functional groups . It has an allyl group, a sulfonyl group attached to a 4-chlorophenyl ring, and a 4-methylbenzyl group attached to a glycinamide .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate precursors . The allyl group could be introduced through allylation, the sulfonyl group through sulfonylation, and the 4-methylbenzyl group through a suitable coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the allyl group could introduce some degree of unsaturation into the molecule . The sulfonyl group attached to the 4-chlorophenyl ring would likely have a strong influence on the electronic properties of the molecule .


Chemical Reactions Analysis

The allyl group in the molecule could potentially undergo a variety of reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction . The sulfonyl group could participate in various substitution and elimination reactions .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its performance .

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-3-12-21-19(23)14-22(13-16-6-4-15(2)5-7-16)26(24,25)18-10-8-17(20)9-11-18/h3-11H,1,12-14H2,2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMGNGWTBQVIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-prop-2-enylacetamide

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